5-Tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5/c1-21(2,3)18-13-19(26-11-9-25(4)10-12-26)27-20(24-18)17(14-23-27)15-5-7-16(22)8-6-15/h5-8,13-14H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTDZCXXPGAKGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a novel compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C21H26ClN5
- Molecular Weight : 383.92 g/mol
- CAS Number : 896065-50-2
The compound's structure includes a tert-butyl group, a chlorophenyl moiety, and a piperazine ring, contributing to its unique chemical reactivity and biological interactions.
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits significant antimicrobial and antiviral activities. In vitro studies have demonstrated efficacy against various pathogens, suggesting its potential as a therapeutic agent for treating infections. The specific mechanisms of action are still being investigated, but preliminary molecular docking studies suggest that the compound may interact with key enzymes or receptors involved in pathogen survival and replication .
Anticancer Activity
The compound has been evaluated for its anticancer properties across several cancer cell lines. Notably, it has shown promising results in inhibiting cell growth and inducing apoptosis in cancer cells:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 3.79 | Cytotoxicity |
| SF-268 | 12.50 | Cytotoxicity |
| NCI-H460 | 42.30 | Cytotoxicity |
These findings indicate that the compound may act as an effective inhibitor of tumor growth and could be further developed as an anticancer therapeutic .
The biological activity of this compound is believed to stem from its ability to interfere with specific molecular targets within cells. Molecular docking studies have suggested that it may bind to protein kinases, which are crucial in regulating cell proliferation and survival pathways. For instance, some derivatives of pyrazolo compounds have been shown to inhibit Aurora-A kinase, a target implicated in various cancers .
Study 1: Anticancer Efficacy
In a study by Bouabdallah et al., derivatives similar to this compound were screened against Hep-2 and P815 cancer cell lines. The results indicated significant cytotoxic potential with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of several bacterial strains. The study highlighted its potential application in developing new antimicrobial agents .
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown efficacy against various pathogens, suggesting its potential as a therapeutic agent for treating infections. The mechanism behind this activity may involve disruption of microbial cell functions or inhibition of vital enzymes necessary for pathogen survival.
Antiviral Properties
In addition to its antimicrobial effects, 5-Tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine has been investigated for antiviral applications. Preliminary studies suggest that it may interfere with viral replication processes, although further research is needed to elucidate the specific pathways involved .
Interaction with Biological Targets
Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets, including enzymes and receptors. These interactions could modulate the activity of these targets, leading to significant biological effects. For instance, it may act as an inhibitor or modulator of specific signaling pathways involved in disease progression .
Case Studies and Research Findings
Several case studies highlight the potential applications of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was able to inhibit bacterial growth at micromolar concentrations, indicating its potential as a lead compound for antibiotic development.
- Investigation of Antiviral Mechanisms : Another research effort focused on the antiviral properties of this compound against influenza viruses. The results indicated that it could reduce viral titers in infected cell cultures by interfering with viral entry or replication processes. This suggests a promising avenue for further investigation into its use as an antiviral therapeutic agent .
- Molecular Docking Studies : A series of molecular docking simulations revealed that this compound has a high binding affinity for certain protein targets associated with cancer and infectious diseases. This insight provides a foundation for developing targeted therapies based on this compound .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Properties
| Compound Name | Position 7 Substituent | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | 4-Methylpiperazin-1-yl | C₂₁H₂₆ClN₆ | 413.94 | Enhanced solubility, potential CNS activity |
| 5-Tert-butyl-3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine | Imidazol-1-yl | C₁₉H₁₈ClN₅ | 351.84 | Reduced basicity, lower molecular weight |
| 5-Tert-butyl-3-(4-chlorophenyl)-N-isopropylpyrazolo[1,5-a]pyrimidin-7-amine | Isopropylamine | C₁₉H₂₃ClN₅ | 364.87 | Compact substituent, limited solubility |
| 5-Tert-butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine | Cyclopentylamine | C₂₁H₂₆ClN₅ | 395.91 | Increased lipophilicity, potential CYP inhibition |
| 5-Tert-butyl-3-(4-chlorophenyl)-N-(3-morpholinylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine | Morpholinylpropylamine | C₂₄H₃₂ClN₆O | 473.99 | Extended linker, improved tissue distribution |
Structural Insights :
- Imidazole () reduces molecular weight but may limit blood-brain barrier penetration due to lower lipophilicity .
Key Findings :
- The 4-chlorophenyl group (common in 12b and target compound) correlates with higher antioxidant and anti-arthritic activities due to electron-withdrawing effects stabilizing radical intermediates .
- 4-Methylpiperazine may improve therapeutic indices by reducing cytotoxicity, as seen in analogues with polar substituents (e.g., hydroxyl groups in ) .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Insights :
- The 4-methylpiperazine group in the target compound lowers logP compared to methoxy/fluorophenyl analogues, improving aqueous solubility .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine?
- Methodological Answer : The compound can be synthesized via multi-step reactions, typically starting with the formation of the pyrazolo[1,5-a]pyrimidine core. Key steps include:
- Condensation of aminopyrazoles with β-diketones or α,β-unsaturated carbonyl compounds under reflux in ethanol or toluene .
- Introduction of the 4-methylpiperazine group via nucleophilic substitution or Buchwald-Hartwig coupling, using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in THF or DMF .
- Optimization of tert-butyl and 4-chlorophenyl substituents through Suzuki-Miyaura cross-coupling or direct alkylation .
- Critical Parameters : Reaction temperature (80–120°C), solvent polarity, and catalyst loading significantly impact yield (typically 50–70%) and purity.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) to confirm substituent positions, with tert-butyl (~1.3 ppm, singlet) and 4-chlorophenyl (~7.4–7.6 ppm) signals as key markers .
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) using single crystals grown via slow evaporation in hexane/ethyl acetate .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z ~424) and fragmentation patterns .
Advanced Research Questions
Q. How does the 4-methylpiperazine substituent influence the compound’s pharmacokinetic properties and target selectivity?
- Methodological Answer :
- Solubility and bioavailability : The 4-methylpiperazine group enhances water solubility via protonation at physiological pH, improving intestinal absorption (logP reduction from ~3.5 to ~2.8) .
- Target engagement : Computational docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) reveal piperazine’s role in binding kinase ATP pockets (e.g., CDK2, IC₅₀ ~0.2 μM) through hydrogen bonding with Asp86 and hydrophobic interactions .
- Selectivity : Compare inhibition profiles against off-target kinases (e.g., CDK4, EGFR) using kinase panel assays .
Q. What strategies can resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
- Methodological Answer :
- Assay standardization : Control variables such as ATP concentration (1 mM vs. 10 μM) in kinase assays, which significantly affect IC₅₀ values .
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity, as impurities (e.g., unreacted intermediates) may skew activity .
- Cell-based vs. enzymatic assays : Address discrepancies by correlating in vitro kinase inhibition with cellular proliferation assays (e.g., MTT in HeLa cells) .
Q. How can structure-activity relationship (SAR) studies optimize the tert-butyl group for enhanced potency?
- Methodological Answer :
- Substituent variation : Synthesize analogs replacing tert-butyl with cyclopropyl, isopropyl, or trifluoromethyl groups to evaluate steric/electronic effects .
- Biological evaluation : Test derivatives against CDK2 (enzymatic) and cancer cell lines (e.g., MCF-7), noting tert-butyl’s role in hydrophobic pocket occupancy (ΔΔG ~ -2.3 kcal/mol) .
- Computational modeling : Use molecular dynamics (MD) simulations (AMBER/CHARMM) to predict substituent effects on binding stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
